molecular formula C18H18N4O B6422258 3-(1H-1,3-benzodiazol-1-yl)-2-methyl-N'-[(1E)-phenylmethylidene]propanehydrazide CAS No. 518018-78-5

3-(1H-1,3-benzodiazol-1-yl)-2-methyl-N'-[(1E)-phenylmethylidene]propanehydrazide

Cat. No. B6422258
CAS RN: 518018-78-5
M. Wt: 306.4 g/mol
InChI Key: VNEMAAGSVHFNQW-RGVLZGJSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(1H-1,3-benzodiazol-1-yl)-2-methyl-N'-[(1E)-phenylmethylidene]propanehydrazide, commonly referred to as 3-MBD, is an organic compound that has been studied extensively in recent years due to its potential applications in scientific research. 3-MBD is an aromatic heterocyclic compound that contains a 1H-1,3-benzodiazole ring system and a 2-methyl-N'-[(1E)-phenylmethylidene]propanehydrazide group. This compound has been found to have numerous biochemical and physiological effects, which makes it an attractive option for use in laboratory experiments.

Advantages and Limitations for Lab Experiments

3-MBD has several advantages for use in laboratory experiments. It is a relatively low-cost compound that is easy to synthesize and use in experiments. In addition, 3-MBD is highly soluble in aqueous solutions and has a wide range of biochemical and physiological effects, making it an attractive option for use in laboratory experiments. However, 3-MBD is not without its limitations. It is not as stable as some other compounds and can be degraded in the presence of light or heat. In addition, 3-MBD can be toxic at high concentrations and can cause adverse effects in living organisms.

Future Directions

The potential applications of 3-MBD are vast and numerous. One potential direction is to use 3-MBD as a tool to study the structure and function of proteins and enzymes. This could lead to a better understanding of the roles that these proteins and enzymes play in various biological processes. In addition, 3-MBD could be used to study the effects of environmental stressors on living organisms, as well as to study the effects of drugs on the body. Finally, 3-MBD could be used to study the interactions between proteins and other biomolecules, which could lead to the development of new drugs and therapies.

Synthesis Methods

3-MBD is synthesized through a one-pot reaction of 1H-1,3-benzodiazole, 2-methyl-N'-[(1E)-phenylmethylidene]propanehydrazide, and an aqueous base. The reaction is carried out at room temperature for several hours, resulting in the formation of 3-MBD. This method is simple and cost-effective, making it a viable option for laboratory experiments.

Scientific Research Applications

3-MBD has been found to have numerous applications in scientific research. It has been used as a probe to study the structure and function of proteins and enzymes, as well as to study the interactions between proteins and other biomolecules. 3-MBD has also been used in cell-based assays to study the effects of various compounds on cellular processes. In addition, 3-MBD has been used to study the effects of environmental stressors on living organisms, as well as to study the effects of drugs on the body.

properties

IUPAC Name

3-(benzimidazol-1-yl)-N-[(E)-benzylideneamino]-2-methylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O/c1-14(12-22-13-19-16-9-5-6-10-17(16)22)18(23)21-20-11-15-7-3-2-4-8-15/h2-11,13-14H,12H2,1H3,(H,21,23)/b20-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNEMAAGSVHFNQW-RGVLZGJSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1C=NC2=CC=CC=C21)C(=O)NN=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(CN1C=NC2=CC=CC=C21)C(=O)N/N=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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